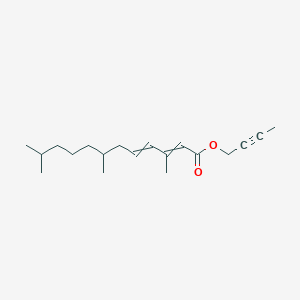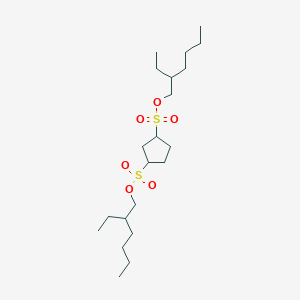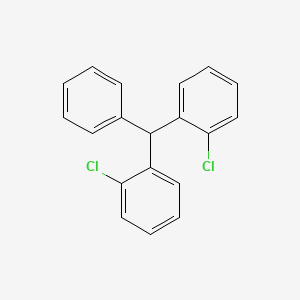
1,1'-(Phenylmethylene)bis(2-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Phenylmethylene)bis(2-chlorobenzene) is an organic compound with the molecular formula C19H14Cl2 It is a derivative of benzene, where two chlorobenzene rings are connected by a phenylmethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Phenylmethylene)bis(2-chlorobenzene) typically involves the reaction of benzyl chloride with 2-chlorobenzene under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
C6H5CH2Cl+2C6H4ClAlCl3C19H14Cl2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Phenylmethylene)bis(2-chlorobenzene) undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene rings. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The chlorobenzene rings can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles and under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium amide (NaNH2) in liquid ammonia are used for these reactions.
Major Products:
Nitration: The major product is 1,1’-(Phenylmethylene)bis(2-chloro-4-nitrobenzene).
Sulfonation: The major product is 1,1’-(Phenylmethylene)bis(2-chloro-4-sulfonic acid).
Halogenation: The major product is 1,1’-(Phenylmethylene)bis(2,4-dichlorobenzene).
Scientific Research Applications
1,1’-(Phenylmethylene)bis(2-chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Phenylmethylene)bis(2-chlorobenzene) involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The phenylmethylene bridge and chlorobenzene rings provide sites for chemical reactivity, allowing the compound to participate in various chemical processes. The pathways involved include the formation of intermediates such as arenium ions and Meisenheimer complexes during electrophilic and nucleophilic substitutions, respectively.
Comparison with Similar Compounds
1,1’-(Phenylmethylene)bis(2-methylbenzene): This compound has a similar structure but with methyl groups instead of chlorine atoms.
1,1’-(Phenylmethylene)bis(2-fluorobenzene): This compound has fluorine atoms instead of chlorine atoms.
Uniqueness: 1,1’-(Phenylmethylene)bis(2-chlorobenzene) is unique due to the presence of chlorine atoms, which influence its reactivity and chemical properties. The chlorine atoms make the compound more reactive in nucleophilic aromatic substitution reactions compared to its methyl and fluorine analogs.
Properties
CAS No. |
61593-00-8 |
|---|---|
Molecular Formula |
C19H14Cl2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1-chloro-2-[(2-chlorophenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C19H14Cl2/c20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13,19H |
InChI Key |
ISVQWQJJWZHARA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


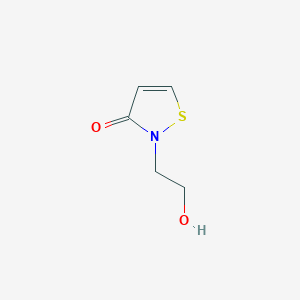
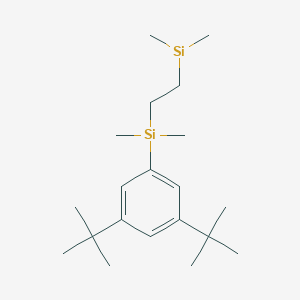
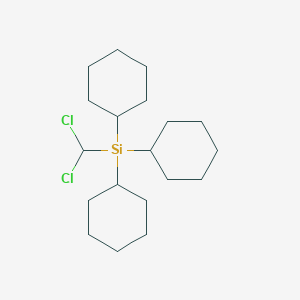
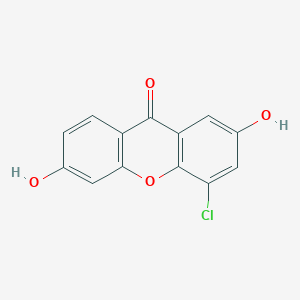
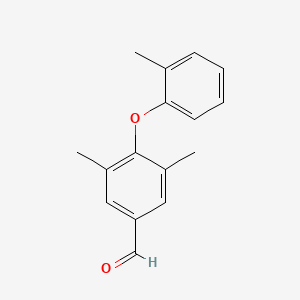
![1-Chloro-2-(chloromethyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14574495.png)
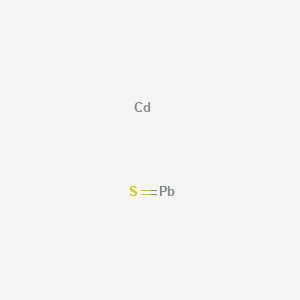
![1H-Benzimidazole, 1-methyl-2-[2-(4-phenyl-2-thiazolyl)ethyl]-](/img/structure/B14574502.png)
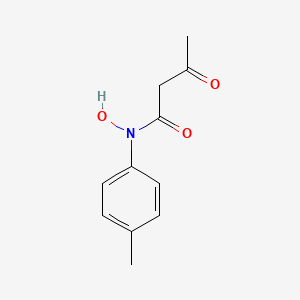
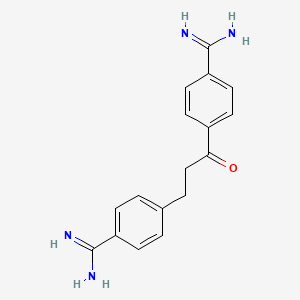
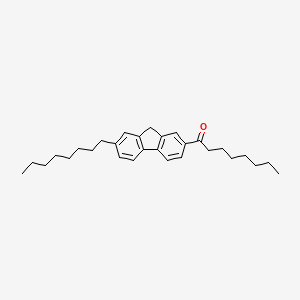
![1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B14574518.png)
